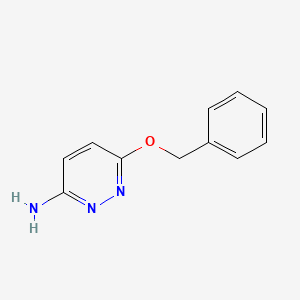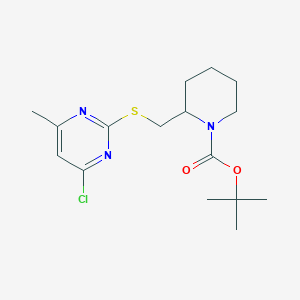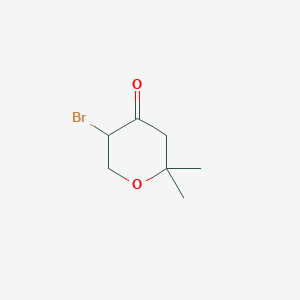
5-Bromo-2,2-dimethyldihydro-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 2-position, making it a brominated derivative of tetrahydro-2,2-dimethyl-4H-pyran-4-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one typically involves the bromination of tetrahydro-2,2-dimethyl-4H-pyran-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form tetrahydro-2,2-dimethyl-4H-pyran-4-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted tetrahydro-2,2-dimethyl-4H-pyran-4-one derivatives.
Reduction: Formation of tetrahydro-2,2-dimethyl-4H-pyran-4-one.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials
Mecanismo De Acción
The mechanism of action of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyranone ring structure play a crucial role in its reactivity and biological activity. The compound can act as an electrophile, facilitating nucleophilic attack by biological molecules, leading to various biochemical effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyltetrahydro-4H-pyran-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Contains hydroxyl groups instead of a bromine atom, leading to different chemical and biological properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction
Uniqueness
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in biological and medicinal research .
Propiedades
Fórmula molecular |
C7H11BrO2 |
|---|---|
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
5-bromo-2,2-dimethyloxan-4-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-6(9)5(8)4-10-7/h5H,3-4H2,1-2H3 |
Clave InChI |
ZGDHBQNJGDSGHS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(CO1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


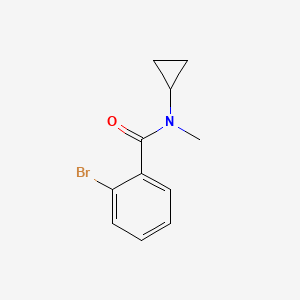

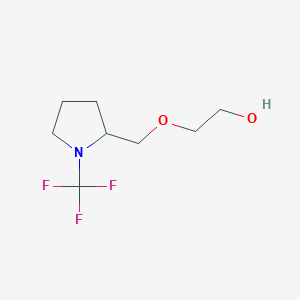
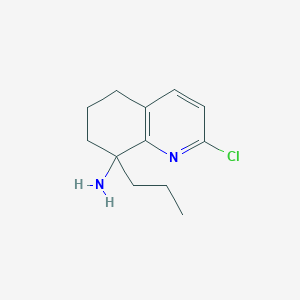

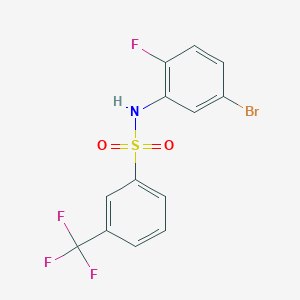
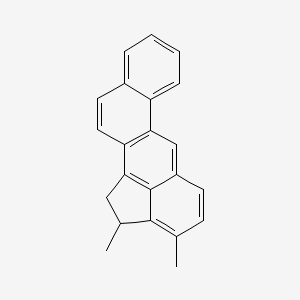
![N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13967823.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)


![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
